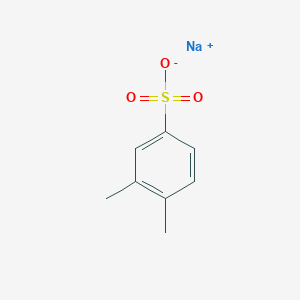

sodium;3,4-dimethylbenzenesulfonate

Description

Properties

IUPAC Name |

sodium;3,4-dimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.Na/c1-6-3-4-8(5-7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCDWLYKDRVKMI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Sulfonating Agent : Anhydrous sulfuric acid (H₂SO₄) with up to stoichiometric SO₃ to avoid disulfonation byproducts. Excess SO₃ increases reaction aggressiveness but risks over-sulfonation.

-

Temperature : 100–160°C for 1–20 hours. Higher temperatures (>140°C) accelerate kinetics but may degrade the product.

-

Workup : Post-reaction dilution with water or ice to 30–75% sulfuric acid concentration precipitates the sulfonic acid, which is filtered and washed with dilute H₂SO₄. Neutralization with NaOH yields the sodium salt.

Key Data Table: Direct Sulfonation Parameters

Friedel-Crafts Alkylation Followed by Sulfonation

For substrates lacking pre-existing methyl groups, Friedel-Crafts alkylation introduces methyl substituents to benzene before sulfonation. This two-step method ensures precise regioselectivity.

Step 1: Alkylation of Benzene

-

Catalyst : AlCl₃ or FeCl₃ in anhydrous conditions.

-

Alkylating Agent : Methyl chloride or methanol.

-

Product : 1,2-dimethylbenzene (o-xylene) or 1,3-dimethylbenzene (m-xylene), depending on directing groups.

Step 2: Sulfonation

Challenges and Mitigation

-

Isomer Separation : Chromatography or fractional crystallization isolates 3,4-dimethylbenzenesulfonic acid from ortho/para isomers.

-

Yield Optimization : Dual-step yields range from 60–75%, lower than direct sulfonation due to intermediate purification.

Grignard Reaction and Hydrogenation

A less conventional approach involves Grignard reagents to construct the alkylated aromatic ring, followed by sulfonation.

Synthesis Pathway

-

Grignard Formation : React phenylmagnesium bromide with methyl iodide to form toluene derivatives.

-

Hydrogenation : Catalytic hydrogenation (Pd/C or Ni) saturates any unsaturated intermediates.

-

Sulfonation : As in Section 1.

Advantages and Limitations

-

Precision : Enables tailored substitution patterns but requires stringent anhydrous conditions.

-

Scalability : Limited by Grignard reagent handling and costs.

Industrial-Scale Production and Purification

Industrial methods prioritize cost-effectiveness and scalability:

-

Continuous Sulfonation Reactors : Tubular reactors maintain optimal temperature and residence time, achieving >85% conversion.

-

Crystallization : The sodium salt is recrystallized from ethanol/water mixtures to ≥98% purity.

-

Byproduct Management : Unreacted H₂SO₄ is recycled, while SO₃ emissions are scrubbed with alkaline solutions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Sulfonation | 80–90 | 95–98 | High | High |

| Friedel-Crafts Route | 60–75 | 90–95 | Moderate | Moderate |

| Grignard/Hydrogenation | 50–65 | 85–90 | Low | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Trans-3-Hydroxycinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Ethers and esters of trans-3-Hydroxycinnamic acid.

Scientific Research Applications

Industrial Applications

-

Detergents and Cleaning Products

- Sodium 3,4-dimethylbenzenesulfonate is widely used in household and industrial cleaning products. It acts as a hydrotrope to solubilize hydrophobic substances, enhancing the effectiveness of detergents.

- Concentration in Products :

- Cosmetics and Personal Care

- Textile Industry

- Food Industry

- Electroplating

Case Study 1: Use in Household Detergents

A study demonstrated that incorporating sodium xylenesulfonate into laundry detergents significantly improved the solubility of oily stains in water. Test formulations containing this compound showed enhanced cleaning performance compared to controls without it.

| Product Type | Concentration (%) | Cleaning Efficacy |

|---|---|---|

| Laundry Detergent | 1.375 | High |

| Dishwashing Liquid | 5.5 | Very High |

Case Study 2: Cosmetic Formulation

In a formulation study for a shampoo product, sodium xylenesulfonate was used at a concentration of 2%. The results indicated improved foam stability and enhanced cleansing properties without compromising skin compatibility.

| Ingredient | Concentration (%) |

|---|---|

| Sodium XYlenesulfonate | 2 |

| Surfactant A | 10 |

| Thickener B | 0.5 |

Safety and Regulatory Aspects

Sodium xylenesulfonate has been evaluated for safety in various applications. It is generally recognized as safe when used within recommended concentrations in personal care products. Toxicological studies indicate minimal adverse effects at typical exposure levels .

Mechanism of Action

The mechanism of action of trans-3-Hydroxycinnamic acid involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. In biological systems, it can modulate enzyme activities and influence signal transduction pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations:

- Solubility: SXS exhibits exceptional water solubility due to its compact structure and polar sulfonate group. In contrast, sodium 4-tridecylbenzenesulfonate’s long hydrophobic chain reduces solubility .

- Environmental Behavior: SXS’s low log Kow and high biodegradability minimize bioaccumulation risks, whereas branched-chain sulfonates (e.g., older ABS) persist in ecosystems .

- Toxicity: SXS is classified as low toxicity to aquatic organisms (EC50 >100 mg/L), while SDBS and sodium 4-tridecylbenzenesulfonate show higher toxicity due to increased hydrophobicity .

Environmental and Industrial Performance

- Partitioning Behavior: SXS preferentially remains in the water column due to high solubility, whereas sodium 4-tridecylbenzenesulfonate adsorbs to sediments, posing long-term ecological risks .

- Industrial Use: SXS is favored in liquid detergent formulations for its solubilizing power, while sodium naphthalene sulfonate is used in construction materials for its dispersing properties .

Q & A

Q. How can the purity of sodium 3,4-dimethylbenzenesulfonate be determined in synthetic batches?

High-performance liquid chromatography (HPLC) with a mobile phase combining methanol and a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) is recommended. Adjustments to the mobile phase ratio (e.g., 65:35 methanol-buffer) ensure resolution of impurities, validated via system suitability tests .

Q. What standardized methods are used to characterize the solubility and stability of sodium 3,4-dimethylbenzenesulfonate in aqueous solutions?

Gravimetric analysis under controlled pH and temperature conditions, coupled with UV-Vis spectroscopy, provides solubility profiles. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC monitoring .

Q. How can researchers mitigate adsorption losses of sodium 3,4-dimethylbenzenesulfonate during extraction from complex matrices?

Adding surfactants like sodium dodecylbenzene sulfonate (30–40 mg/L) to the extraction solvent reduces adsorption on glassware by competitively binding to surfaces, improving recovery rates .

Advanced Research Questions

Q. What computational tools are effective for optimizing formulations containing sodium 3,4-dimethylbenzenesulfonate in multi-component systems?

Response surface methodology (RSM) via software like Design Expert enables mixture design and parameter optimization. For example, RSM can model interactions between sulfonates and co-additives (e.g., polymers or surfactants) to maximize performance metrics like sedimentation rate or interfacial activity .

Q. How does ionic strength influence the osmotic behavior of sodium 3,4-dimethylbenzenesulfonate in electrolyte solutions?

Osmotic coefficient measurements using vapor pressure osmometry or freezing point depression, as applied to analogous sulfonates (e.g., polystyrene sulfonate), reveal how charge density and counterion interactions (e.g., Na⁺) affect solution non-ideality. Higher ionic strength reduces osmotic coefficients due to screening effects .

Q. What mechanistic insights explain the environmental biodegradability of sodium 3,4-dimethylbenzenesulfonate?

OECD 301F (manometric respirometry) tests confirm its ready biodegradability. Molecular dynamics simulations can further elucidate degradation pathways, emphasizing the role of microbial sulfonatase enzymes in cleaving the sulfonate group .

Q. How can sodium 3,4-dimethylbenzenesulfonate enhance interfacial stabilization in electrochemical systems?

In zinc-ion batteries, sulfonates with high HOMO energy levels (e.g., sodium dodecylbenzene sulfonate) coordinate with metal ions, suppressing dendrite formation. Similar strategies apply to sodium 3,4-dimethylbenzenesulfonate by tuning its adsorption energy via DFT calculations .

Methodological Considerations

- Data Contradictions : While sodium 3,4-dimethylbenzenesulfonate is reported as low-toxicity and biodegradable , conflicting results may arise in high-salinity or anaerobic environments. Validate findings using site-specific ecotoxicity assays (e.g., Daphnia magna acute toxicity tests).

- Experimental Design : For environmental fate studies, combine batch sorption experiments (e.g., OECD 106) with column leaching tests to assess soil-sediment partitioning under dynamic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.